8-Hydroxy-2-oxaspiro[4.5]decan-1-one

Physicochemical profiling Drug-likeness Lead optimization

8-Hydroxy-2-oxaspiro[4.5]decan-1-one (CAS 67132-92-7) is a spirocyclic γ-lactone with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol. Its structure features a tetrahydrofuran-2-one ring spiro-fused to a cyclohexane ring bearing a hydroxyl substituent at the 8-position, yielding a hybrid scaffold that combines a hydrogen-bond-donating alcohol with a hydrogen-bond-accepting lactone carbonyl within a rigid, three-dimensional framework.

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
CAS No. 67132-92-7
Cat. No. B11914269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-2-oxaspiro[4.5]decan-1-one
CAS67132-92-7
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1CC2(CCC1O)CCOC2=O
InChIInChI=1S/C9H14O3/c10-7-1-3-9(4-2-7)5-6-12-8(9)11/h7,10H,1-6H2
InChIKeyHHXRASSKCGPAQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxy-2-oxaspiro[4.5]decan-1-one (CAS 67132-92-7) – Core Physicochemical and Structural Profile for Procurement Decisions


8-Hydroxy-2-oxaspiro[4.5]decan-1-one (CAS 67132-92-7) is a spirocyclic γ-lactone with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol. Its structure features a tetrahydrofuran-2-one ring spiro-fused to a cyclohexane ring bearing a hydroxyl substituent at the 8-position, yielding a hybrid scaffold that combines a hydrogen-bond-donating alcohol with a hydrogen-bond-accepting lactone carbonyl within a rigid, three-dimensional framework . Commercially, the compound is routinely supplied at ≥98% purity (HPLC) and stored at 2–8°C under dry, sealed conditions . Computed physicochemical parameters include a consensus LogP of 0.85 and a topological polar surface area (TPSA) of 46.53 Ų, placing it within oral-bioavailability-compatible chemical space per Lipinski and Veber guidelines . These properties distinguish it from the unsubstituted parent scaffold 2-oxaspiro[4.5]decan-1-one (CAS 4420-11-5; LogP ~1.5, TPSA 26.3 Ų) and from 1-oxaspiro[4.5]decan-2-one regioisomers (LogP range 0.46–1.26), making it a procurement-relevant intermediate for medicinal chemistry programs requiring sp³-rich, fragment-like building blocks with balanced polarity .

Why Generic 2-Oxaspiro[4.5]decan-1-one Analogs Cannot Substitute 8-Hydroxy-2-oxaspiro[4.5]decan-1-one in Structure-Based Design


The 8-hydroxyl substituent on 8-hydroxy-2-oxaspiro[4.5]decan-1-one fundamentally alters the compound's physicochemical and molecular-recognition profile compared to the unsubstituted 2-oxaspiro[4.5]decan-1-one scaffold (CAS 4420-11-5) and other spirocyclic lactone regioisomers. Introduction of the hydroxyl group increases the topological polar surface area (TPSA) from approximately 26.3 Ų to 46.53 Ų and reduces LogP from ~1.5 to 0.85, shifting the scaffold into a more polar, aqueous-soluble region of chemical space . This modification simultaneously provides a synthetic handle for further derivatization—via esterification, etherification, or oxidation—that is absent in the parent scaffold, making the hydroxylated variant a functionally distinct building block for parallel library synthesis and late-stage functionalization [1]. Furthermore, the spirocyclic junction enforces a well-defined dihedral angle between the tetrahydrofuranone and cyclohexane rings, a conformational constraint that is preserved across the 2-oxaspiro[4.5]decane family but whose biological recognition is exquisitely sensitive to peripheral substituent topology [2]. Consequently, direct replacement of 8-hydroxy-2-oxaspiro[4.5]decan-1-one with a non-hydroxylated or regioisomeric analog in a lead series will result in altered hydrogen-bonding networks, different metabolic susceptibility, and divergent structure–activity relationships (SAR) that cannot be predicted by simple extrapolation from scaffold-level data alone .

Quantitative Differentiation Evidence: 8-Hydroxy-2-oxaspiro[4.5]decan-1-one Versus Closest Structural Analogs


Polar Surface Area and Lipophilicity Shift Relative to the Parent 2-Oxaspiro[4.5]decan-1-one Scaffold

8-Hydroxy-2-oxaspiro[4.5]decan-1-one exhibits a TPSA of 46.53 Ų and a computed LogP of 0.85, compared to the non-hydroxylated parent scaffold 2-oxaspiro[4.5]decan-1-one (CAS 4420-11-5), which has a TPSA of approximately 26.3 Ų and LogP ~1.5 . This represents a 20.2 Ų increase in TPSA and a 0.65 log-unit decrease in LogP, reflecting significantly enhanced hydrogen-bonding capacity and aqueous solubility imparted by the 8-hydroxyl group . Both values for the hydroxylated compound remain well within the oral drug-likeness thresholds (TPSA < 140 Ų; LogP < 5), while offering a distinct polarity profile from the parent scaffold [1].

Physicochemical profiling Drug-likeness Lead optimization

Hydrogen-Bond Donor Count and Synthetic Derivatization Potential Versus the 8-Des-hydroxy Analog

The 8-hydroxy substituent provides one additional hydrogen-bond donor (HBD) relative to the parent 2-oxaspiro[4.5]decan-1-one scaffold (HBD count: 1 vs. 0) . In fragment-based drug discovery (FBDD), an HBD count of ≥1 is often preferred for establishing specific polar interactions with target proteins, and the presence of a single, geometrically defined hydroxyl group in 8-hydroxy-2-oxaspiro[4.5]decan-1-one offers a site for directed hydrogen bonding without the entropic penalty associated with multiple rotatable hydroxyls seen in polyol spirocycles [1]. The hydroxyl also serves as a synthetic handle for ester, ether, carbamate, or sulfonate formation, enabling systematic exploration of vector- and physicochemical-property space around the spirocyclic core without altering the core scaffold conformation [2].

Fragment-based drug discovery Parallel synthesis Late-stage functionalization

Enzyme Inhibition Profile: HO-1 Inhibitory Activity Compared to Literature HO-1 Inhibitors

In a biochemical assay measuring inhibition of heme oxygenase-1 (HO-1) from Sprague-Dawley rat spleen microsomes, an analog within the oxaspiro[4.5]decan-1-one chemotype series demonstrated an IC₅₀ of 60 nM after 60-minute incubation, assessed via spectrophotometric bilirubin formation [1]. Another analog from the same chemotype series exhibited an IC₅₀ of 400 nM under preincubation conditions (10 min enzyme–inhibitor preincubation followed by β-NADPH addition; 15 min measurement) [2]. While these values are reported for structurally related oxaspiro[4.5]decane derivatives rather than 8-hydroxy-2-oxaspiro[4.5]decan-1-one itself, they establish that the 2-oxaspiro[4.5]decan-1-one scaffold possesses intrinsic HO-1 inhibitory capacity, and that potency is highly sensitive to peripheral substitution pattern—underscoring the relevance of the 8-hydroxylated variant as a key intermediate for systematic SAR exploration of this target [3].

Heme oxygenase-1 inhibition Enzymology Pharmacological tool compounds

Spirocyclic Conformational Rigidity and Three-Dimensionality Compared to Non-Spirocyclic Lactone Fragments

8-Hydroxy-2-oxaspiro[4.5]decan-1-one possesses zero rotatable bonds (Rotatable_Bonds = 0) as a consequence of its spirocyclic architecture, compared to the acyclic γ-butyrolactone fragment γ-hydroxy-γ-valerolactone, which has 1 rotatable bond and a non-spirocyclic monocyclic analog that retains modest conformational flexibility . The fraction of sp³-hybridized carbons (Fsp³) for the target compound is 1.0 (9 of 9 carbons are sp³), a value significantly higher than that of typical aromatic fragment libraries (median Fsp³ ≈ 0.3–0.4), aligning with the contemporary emphasis in medicinal chemistry on increasing three-dimensionality and scaffold complexity to improve clinical success rates [1]. The patent landscape further validates the pharmaceutical relevance of rigidified oxaspiro derivatives, with recent intellectual property filings explicitly claiming oxa spiro derivatives for therapeutic applications [2].

Conformational analysis Scaffold diversity Fragment library design

Recommended Deployment Scenarios for 8-Hydroxy-2-oxaspiro[4.5]decan-1-one Based on Verifiable Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Expansion Requiring sp³-Rich, Conformationally Locked Building Blocks

With an Fsp³ of 1.0, zero rotatable bonds, and balanced TPSA (46.53 Ų) and LogP (0.85), 8-hydroxy-2-oxaspiro[4.5]decan-1-one meets all contemporary fragment-likeness criteria (MW 170.21 < 300 Da; LogP < 3; HBD ≤ 3; HBA ≤ 3) [1]. Its hydroxyl handle permits rapid parallel derivatization into arrays of esters, ethers, and carbamates without altering the rigid spirocyclic core geometry, making it an ideal anchor fragment for SPR-based screening campaigns or X-ray crystallographic fragment soaking [2]. Procurement of the 98%-purity material from ISO-certified vendors ensures batch-to-batch consistency across multi-plate screening cascades .

Heme Oxygenase-1 (HO-1) Inhibitor Lead Optimization Programs

The oxaspiro[4.5]decan-1-one chemotype has demonstrated sub-micromolar HO-1 inhibitory activity (IC₅₀ values of 60–400 nM for structurally related analogs in rat spleen microsome assays) [1]. The 8-hydroxy substituent provides a defined hydrogen-bonding vector that can be exploited to probe HO-1 active-site polar contacts, while the scaffold's rigidity minimizes the entropic penalty of binding. Researchers pursuing HO-1 as a therapeutic target for inflammatory, cardiovascular, or oncological indications should prioritize the 8-hydroxylated variant as the core scaffold for systematic substitution studies, given the 6.7-fold potency range observed across the chemotype series [2].

Physicochemical Property Fine-Tuning in Lead Optimization: Solubility and Permeability Balancing

The 20.2 Ų TPSA increase and 0.65 log-unit LogP decrease imparted by the 8-hydroxyl group, relative to the parent 2-oxaspiro[4.5]decan-1-one scaffold, provide a quantifiable polarity adjustment within oral-drug-like space [1]. This enables medicinal chemistry teams to modulate solubility–permeability trade-offs in a predictable manner: when a lead series based on the non-hydroxylated scaffold exhibits poor aqueous solubility or high LogP-driven metabolic clearance, switching to the 8-hydroxylated building block offers a structurally conservative yet physicochemically meaningful intervention without altering the spirocyclic core conformation [2]. The low molecular weight (170.21 g/mol) ensures that this polarity gain does not come at the cost of excessive bulk, preserving ligand efficiency .

Spirocyclic Scaffold Diversification for Intellectual Property Generation

Recent patent activity explicitly claims oxa spiro derivatives for pharmaceutical applications, underscoring the strategic value of spirocyclic scaffolds in creating novel composition-of-matter intellectual property [1]. 8-Hydroxy-2-oxaspiro[4.5]decan-1-one, as a functionalized spirocyclic γ-lactone with a synthetically accessible hydroxyl handle, serves as a privileged intermediate for generating diverse patentable chemical space around the oxaspiro[4.5]decane core. Its commercial availability at ≥98% purity from multiple ISO-certified suppliers reduces the synthetic burden on in-house process chemistry teams, accelerating the pace of IP generation [2].

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